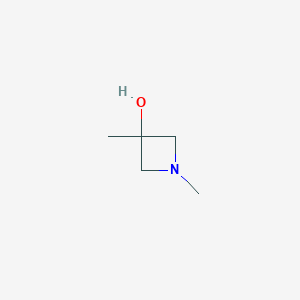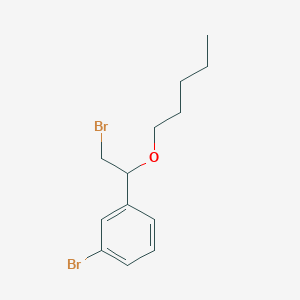
1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a pentyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves a multi-step process One common method starts with the bromination of benzene to form bromobenzeneThe final step involves the bromination of the ethyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.
Chemical Biology: The compound can be used as a probe to study various biological processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene depends on the specific context in which it is used. In organic synthesis, it acts as a building block that can undergo various reactions to form more complex structures. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-ethylbenzene: Similar structure but lacks the pentyloxy group.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a pentyloxy group.
1-Bromo-2,3-dimethylbenzene: Has two methyl groups instead of the pentyloxy group.
Uniqueness
1-Bromo-3-(2-bromo-1-(pentyloxy)ethyl)benzene is unique due to the presence of both bromine atoms and the pentyloxy group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H18Br2O |
|---|---|
Peso molecular |
350.09 g/mol |
Nombre IUPAC |
1-bromo-3-(2-bromo-1-pentoxyethyl)benzene |
InChI |
InChI=1S/C13H18Br2O/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
Clave InChI |
IDLRNVSURPGSMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(CBr)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


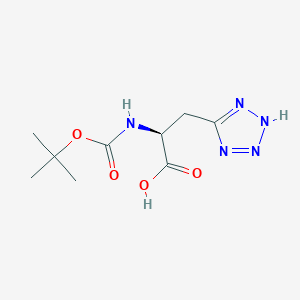
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
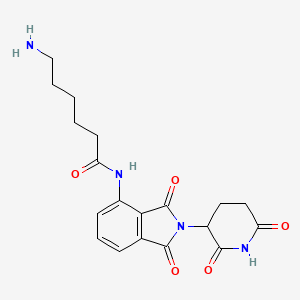
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
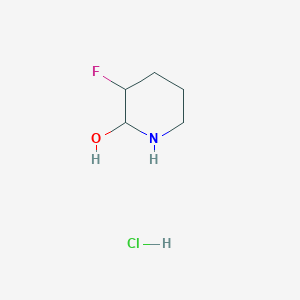
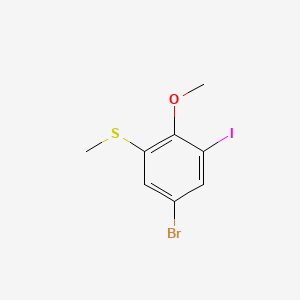
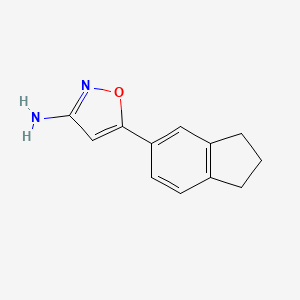

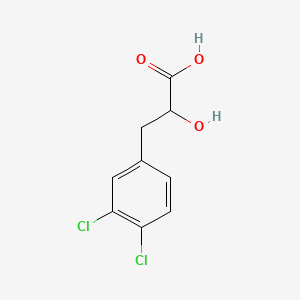

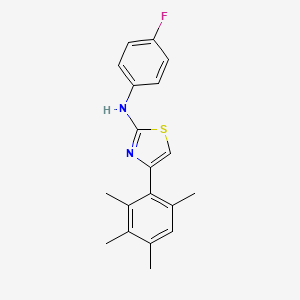
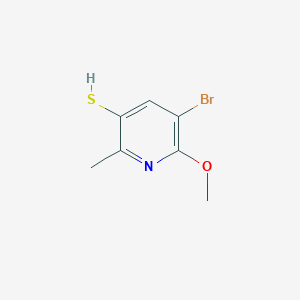
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
